An In-depth Technical Guide to the Fundamental Properties of 3,3'-Bithiophene
An In-depth Technical Guide to the Fundamental Properties of 3,3'-Bithiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bithiophene is a heterocyclic organic compound consisting of two thiophene rings linked at their 3-positions. This molecule serves as a fundamental building block in the field of materials science, particularly for the synthesis of conjugated polymers and oligomers.[1] Its unique electronic and structural properties, arising from the π-conjugated system, make it a molecule of significant interest in the development of organic semiconductors, which are key components in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The ability to modify its structure through various chemical reactions allows for the fine-tuning of its properties for specific applications, including in the realm of sensors and as a structural motif in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the core fundamental properties of 3,3'-bithiophene, detailed experimental protocols for its synthesis, and visualizations of key processes.
Core Properties of 3,3'-Bithiophene
The fundamental properties of 3,3'-bithiophene are summarized in the tables below, covering its structural, physical, and electronic characteristics.
Structural and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₆S₂ | [1] |
| Molecular Weight | 166.26 g/mol | [3] |
| Appearance | White to brown crystalline powder | [3] |
| Melting Point | 131 - 135 °C | [3] |
| Boiling Point | 180 °C at 10 mmHg | [3] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pccn | [5] |
| Lattice Constants | a = 7.5187(7) Å, b = 18.2181(17) Å, c = 5.5029(5) Å | [4] |
| Cell Volume | 753.77(12) ų | [4] |
Electronic and Optical Properties
| Property | Value/Description | Reference |
| Ionization Energy | Theoretical values are often computed. | [6] |
| UV-Vis Absorption | Exhibits absorption in the UV region due to π-π* transitions. The λmax is sensitive to the torsional angle between the thiophene rings. | [2] |
| Fluorescence | Emits in the near-UV to visible range upon excitation, though the quantum yield of the unsubstituted molecule is low. | [7] |
| Fluorescence Emission | A fluorescence emission peak at 365 nm has been observed for a bithiophene solution in THF/water upon excitation at 330 nm. | [8] |
| Conformational Behavior | Prefers a non-planar (gauche) conformation in the gas phase and in solution, with a torsional angle between the rings influenced by substitution and the medium. | [9] |
Experimental Protocols
The synthesis of 3,3'-bithiophene and its derivatives is most commonly achieved through metal-catalyzed cross-coupling reactions. Detailed methodologies for the Suzuki, Stille, and Kumada couplings are provided below.
Suzuki-Miyaura Coupling for 3,3'-Bithiophene Synthesis
This protocol describes a general method for the palladium-catalyzed cross-coupling of a thiophene-3-boronic acid with 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Preparation: In a reaction vessel, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere. Stir the mixture for 30 minutes at room temperature to form the active Pd(0) catalyst.
-
Reaction Setup: To the catalyst mixture, add 3-bromothiophene, thiophene-3-boronic acid, and an aqueous solution of potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3,3'-bithiophene.[10]
Stille Coupling for 3,3'-Bithiophene Synthesis
This protocol outlines the synthesis of 3,3'-bithiophene via the palladium-catalyzed coupling of 3-bromothiophene with 3-(tributylstannyl)thiophene.
Materials:
-
3-Bromothiophene
-
3-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve 3-bromothiophene, 3-(tributylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous and degassed toluene.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir for 12-16 hours in the dark. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.
-
Purification: The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether) to afford the pure 3,3'-bithiophene.[3]
Kumada Coupling for 3,3'-Bithiophene Synthesis
This method involves the nickel- or palladium-catalyzed coupling of a Grignard reagent derived from 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
1,2-Dibromoethane (as an activator)
-
(1,3-Bis(diphenylphosphino)propane)dichloro Nickel(II) [NiCl₂(dppp)]
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Add a solution of 3-bromothiophene in anhydrous THF dropwise to the activated magnesium. Stir the mixture until the magnesium is consumed to form the Grignard reagent (3-thienylmagnesium bromide).
-
Coupling Reaction: In a separate flask, add the NiCl₂(dppp) catalyst. To this, add a second equivalent of 3-bromothiophene, followed by the dropwise addition of the prepared Grignard reagent at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 3,3'-bithiophene.[11]
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows involving 3,3'-bithiophene and its applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 3,3′-Bithiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 7. A water-soluble bithiophene with increased photoluminescence efficiency and metal recognition ability - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
